5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE
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Overview
Description
5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
Thiophenes and sulfonamides are known to interact with a variety of biological targets. For instance, certain sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Mode of Action
Sulfonamides, for example, act as competitive inhibitors of the enzyme, meaning they bind to the active site of the enzyme and prevent its normal substrate from binding .
Biochemical Pathways
The inhibition of carbonic anhydrase by sulfonamides disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is important in many biological processes .
Pharmacokinetics
The ADME properties of a compound depend on its specific chemical structure. In general, sulfonamides are well absorbed in the gastrointestinal tract and are distributed throughout the body. They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the production of stomach acid, making these compounds useful in the treatment of conditions like peptic ulcers .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification methods, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of sulfonamide groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and therapeutic agents .
Properties
IUPAC Name |
5-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S3/c1-16-9(8-4-5-17-7-8)6-13-19(14,15)11-3-2-10(12)18-11/h2-5,7,9,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNAJHCVCMBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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